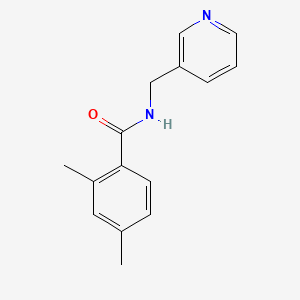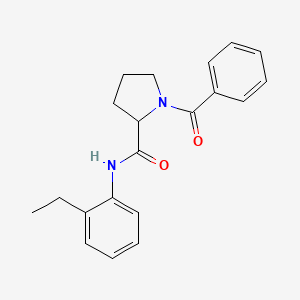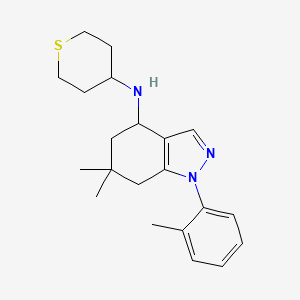![molecular formula C22H18N2O4 B6056495 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)
5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as NPA-DBA, is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. This compound belongs to the class of dibenzazepine derivatives and has been shown to exhibit promising pharmacological properties that make it a potential candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is not fully understood. However, it has been proposed that it may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to enhance the activity of GABA receptors, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This may contribute to its antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in lab experiments is that it exhibits potent pharmacological effects at relatively low doses. Additionally, it has been shown to have a favorable safety profile in animal studies, indicating that it may be relatively safe for use in humans. However, one limitation of using 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine. One area of interest is the development of novel therapeutic agents based on the structure of 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine. Additionally, further research is needed to elucidate the exact mechanism of action of 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine and to determine its potential applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate the safety and efficacy of 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in humans.
Métodos De Síntesis
The synthesis of 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction of 2-nitrophenol with acetic anhydride to form 2-nitroacetophenone, which is then reacted with 10,11-dihydro-5H-dibenzo[b,f]azepine in the presence of a base such as potassium carbonate. The reaction yields 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine as a yellow solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy, suggesting that it may be useful in the treatment of this disorder. Additionally, 5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating that it may have potential applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-22(15-28-21-12-6-5-11-20(21)24(26)27)23-18-9-3-1-7-16(18)13-14-17-8-2-4-10-19(17)23/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWKHMPJXNDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6115289 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)

![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)



![1-(1-azepanyl)-3-(3-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056504.png)